5-(Benzyloxy)-2-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKVLGCXDPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrophenol Benzylation Followed by Reduction
The most widely documented method involves a three-step sequence:
Benzylation of 2-methyl-5-nitrophenol :
Reacting 2-methyl-5-nitrophenol with benzyl chloride under alkaline conditions (K₂CO₃/NaHCO₃) in acetonitrile at 80°C for 12 hours achieves 85–92% conversion. The reaction proceeds via nucleophilic aromatic substitution, where deprotonation of the phenolic -OH enhances reactivity toward the benzyl electrophile. Key side products include di-benzylated derivatives (<5%) and residual starting material, necessitating silica gel chromatography for isolation.Nitro Group Reduction :
Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol reduces 5-(benzyloxy)-2-methylnitrobenzene to the corresponding aniline in 94% yield. Alternative chemical reduction using Fe/HCl (conc.) at 70°C provides comparable yields (89%) but introduces iron oxide byproducts requiring additional filtration steps.Hydrochloride Salt Formation :
Treating the free base with gaseous HCl in diethyl ether precipitates this compound as a white crystalline solid (mp 162–164°C). Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% by HPLC.
Direct Benzylation of 2-Methyl-5-hydroxyaniline
This route faces inherent challenges due to the nucleophilic amine group:
Protection-Deprotection Strategy :
Acetylation of 2-methyl-5-hydroxyaniline using acetic anhydride/pyridine (1:2 molar ratio) at 0°C produces the acetanilide derivative (87% yield). Subsequent benzylation with benzyl bromide/K₂CO₃ in DMF at 60°C achieves 74% conversion. Hydrolysis with 6M HCl under reflux (4 hours) regenerates the amine, but yields drop to 68% due to partial benzyl ether cleavage.Competing Reactions :
Unprotected amines undergo N-benzylation (15–20% yield of N-benzyl byproducts), complicating purification. Infrared spectroscopy (IR) of crude mixtures shows characteristic C-N stretches at 1280 cm⁻¹ for N-benzyl species, necessitating careful monitoring.
Alternative Protection Strategies
- Silyl Ether Protection :
Using tert-butyldimethylsilyl (TBS) chloride to protect the phenolic -OH allows selective benzylation of the amine. However, TBS removal requires harsh fluoride conditions (TBAF/THF), leading to 22% desilylation byproducts. - Enzymatic Methods :
Lipase-mediated benzylation in ionic liquids ([BMIM][BF₄]) shows promise for greener synthesis but remains limited by low conversion rates (31%) and enzyme denaturation above 40°C.
Optimization of Reaction Conditions
Benzylation Step Optimization
Comparative studies of bases and solvents reveal critical trends:
| Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 92 | 95 |
| NaHCO₃ | DMF | 60 | 84 | 89 |
| Cs₂CO₃ | THF | 70 | 88 | 93 |
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the phenoxide intermediate. Microwave-assisted synthesis (300 W, 120°C) reduces reaction time to 45 minutes but increases di-benzylation to 11%.
Reduction Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 50 psi, 6 h | 94 | 98.5 |
| Fe/HCl | 70°C, 4 h | 89 | 96.2 |
| Na₂S₂O₄ | H₂O/EtOH, 25°C, 12 h | 78 | 94.8 |
Catalytic hydrogenation outperforms chemical methods in both yield and purity, though requires specialized equipment. Iron-mediated reduction remains cost-effective for large-scale production despite lower purity.
Purification and Characterization
Crystallization Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.43–7.28 (m, 5H, benzyl), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 6.61 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH₂), 2.24 (s, 3H, CH₃), 3.20 (br s, 2H, NH₂⁺).
- IR (KBr): 3345 cm⁻¹ (NH₂⁺), 1602 cm⁻¹ (C=C aromatic), 1248 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
Cost Analysis :
Raw material costs per kilogram:Safety Protocols : Benzyl chloride handling requires <5°C storage and vapor-phase scrubbing to prevent HCl release. Hydrogenation reactors must maintain O₂ levels <50 ppm to avoid catalyst ignition.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
5-(Benzyloxy)-2-methylaniline hydrochloride serves as a crucial building block in organic synthesis. It is used as an intermediate in the preparation of more complex molecules, enabling the development of new compounds with potential therapeutic properties.
Enzyme Interaction Studies
In biological research, this compound is employed to study enzyme interactions. Its structure allows it to act as a probe in biochemical assays, helping researchers understand enzyme mechanisms and their modulation .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the context of neurodegenerative disorders. Studies have shown that derivatives of benzyloxy-indolyl methylamines exhibit selective inhibition of monoamine oxidase B (MAO-B), which is relevant for treating diseases like Parkinson's . The presence of the benzyloxy group enhances the selectivity and potency of these compounds as MAO-B inhibitors.
Industrial Applications
In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics.
Case Study 1: MAO-B Inhibition
A study on benzyloxy-indolyl methylamines demonstrated that compounds like FA-73 (a derivative) exhibited significant MAO-B inhibition. The presence of the benzyloxy group was critical for enhancing selectivity towards non-covalent inhibition of MAO-B, suggesting potential applications in neuropharmacology .
Case Study 2: Organic Synthesis Pathways
Research has illustrated various synthetic pathways involving this compound as a precursor. For instance, its reaction with different electrophiles has led to the formation of substituted anilines and other derivatives, showcasing its versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methyl group.
5-(Benzyloxy)-2-chloroaniline: Contains a chlorine atom instead of a methyl group.
5-(Benzyloxy)-2-nitroaniline: Features a nitro group in place of the methyl group.
Uniqueness
5-(Benzyloxy)-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
5-(Benzyloxy)-2-methylaniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
This compound (CAS No. 2219407-71-1) features a benzyloxy group attached to a methylaniline moiety. This structural arrangement is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The benzyloxy group enhances the compound's binding affinity to the enzyme, which is significant in neurodegenerative disease treatments.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit selective inhibition of MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can lead to increased levels of dopamine, providing therapeutic benefits in conditions like Parkinson's disease.
Table 1: MAO-B Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| 5-(Benzyloxy)-2-methylaniline HCl | TBD | Competitive | |
| 2-(4-(benzyloxy)-5-(hydroxyl)phenyl) benzothiazole | 0.062 | Competitive | |
| FA-73 | TBD | Competitive |
The mechanism by which this compound exerts its biological effects involves the interaction with MAO-B. The benzyloxy group is believed to enhance the compound's selectivity and potency as an inhibitor.
Binding Affinity and Selectivity
Studies have shown that modifications in the benzyloxy group can significantly affect binding affinity and selectivity towards MAO-B over MAO-A, which is critical for minimizing side effects associated with non-selective MAO inhibitors.
Case Studies and Research Findings
- Study on Neuroprotective Effects : A recent study evaluated derivatives similar to this compound for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that these compounds could mitigate cell death induced by oxidative agents, suggesting potential applications in neuroprotection .
- Potential for Treating Parkinson’s Disease : Another study highlighted the compound's potential role in treating Parkinson’s disease through its MAO-B inhibitory action. The results demonstrated that compounds with a benzyloxy substituent exhibited significant improvements in motor function in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-(Benzyloxy)-2-methylaniline hydrochloride?
- Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, benzyl ether formation via alkylation of 2-methyl-5-hydroxyaniline with benzyl chloride under basic conditions (e.g., NaH/DMF) yields the benzyloxy intermediate, followed by HCl treatment to form the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended. Purity verification via HPLC (≥98% as per similar benzyloxy-aniline derivatives) is critical .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–25°C (alkylation) |
| Catalyst | NaH, K₂CO₃ |
| Solvent | DMF, THF |
Q. How should researchers characterize the structural and chemical properties of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C5, methyl at C2). Aromatic protons appear δ 6.5–7.5 ppm, benzyl CH₂ at δ ~4.8 ppm .
- HPLC : Assess purity (retention time ~12–15 min, C18 column, acetonitrile/water mobile phase) .
- IR : Confirm O-H (if free amine is present) and N-H stretches (2500–3300 cm⁻¹) .
Q. What are the stability and storage guidelines for this compound?
- Stability : Sensitive to moisture and heat. Decomposition occurs above 200°C (dec.) based on related benzyloxy-aniline salts .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light .
Advanced Research Questions
Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling or functionalization reactions?
- Mechanistic Insights :
- The benzyloxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. However, steric hindrance from the methyl group at C2 may limit reactivity in Suzuki-Miyaura couplings .
- Experimental Design :
- Test Pd-catalyzed coupling with aryl boronic acids under varying conditions (e.g., ligand: Pd(OAc)₂/XPhos, solvent: toluene/EtOH).
- Monitor by TLC/HPLC for intermediate formation (e.g., debenzylation side-products) .
Q. How can computational modeling predict the compound’s reactivity or degradation pathways?
- Approach :
- Use DFT calculations (B3LYP/6-31G*) to map potential reaction pathways, such as acid-catalyzed hydrolysis of the benzyloxy group.
- Compare with experimental data (e.g., hydrolysis rates in HCl/MeOH) to validate models .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Troubleshooting Framework :
Replicate Conditions : Ensure identical reagents, catalysts, and solvent ratios.
Analytical Cross-Check : Compare NMR/HPLC data with published spectra of structurally related compounds (e.g., 4-benzyloxyaniline hydrochloride) .
Parameter Variation : Test temperature, reaction time, and catalyst loadings to identify optimal conditions.
- Example : Discrepancies in melting points (e.g., 228°C dec. vs. 210°C) may arise from impurities or polymorphic forms .
Q. What are the implications of surface adsorption or environmental interactions for this compound?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
